molecular formula C2H6N- B8581999 Dimethylazanide CAS No. 34285-60-4

Dimethylazanide

Cat. No.: B8581999
CAS No.: 34285-60-4
M. Wt: 44.08 g/mol
InChI Key: QKIUAMUSENSFQQ-UHFFFAOYSA-N
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Description

Dimethylazanide, also known as dimethylamide, is an organonitrogen compound with the chemical formula $ \text{(CH}3\text{)}2\text{N}^- $. It functions as a strong base and a versatile ligand in coordination chemistry, particularly in organometallic complexes. Structurally, it consists of a deprotonated dimethylamine moiety, where the lone pair on nitrogen enables coordination to metal centers. This ligand is widely employed in the synthesis of transition metal complexes, such as hafnium and titanium derivatives, which are pivotal in catalysis and materials science .

Lithium this compound ($ \text{LiN(CH}3\text{)}2 $) is a common precursor, acting as a strong base in organic synthesis. Its reactivity and stability make it suitable for deprotonation and transmetallation reactions .

Properties

CAS No.

34285-60-4

Molecular Formula

C2H6N-

Molecular Weight

44.08 g/mol

IUPAC Name

dimethylazanide

InChI

InChI=1S/C2H6N/c1-3-2/h1-2H3/q-1

InChI Key

QKIUAMUSENSFQQ-UHFFFAOYSA-N

Canonical SMILES

C[N-]C

Origin of Product

United States

Comparison with Similar Compounds

Metal Complex Formation

  • Hafnium Complexes : Tetrakis(dimethylamido)hafnium(IV) ($ \text{Hf[N(CH}3\text{)}2\text{)}_4 $) is used in chemical vapor deposition (CVD) for thin-film semiconductors. Its volatility and thermal stability are superior to hafnium chlorides .
  • Titanium Complexes : Pentamethylcyclopentadienyltris(dimethylamido)titanium(IV) combines cyclopentadienyl and this compound ligands, enabling tailored reactivity in polymerization catalysis .
  • Mixed-Ligand Systems : Bis(diethylamido)bis(dimethylamido)titanium(IV) demonstrates ligand versatility, balancing steric and electronic effects for catalytic intermediates .

Base Strength

Lithium this compound ($ \text{LiN(CH}3\text{)}2 $) is more reactive than lithium hexamethyldisilazide ($ \text{LiHMDS} $) due to lower steric hindrance, facilitating faster deprotonation in organic synthesis .

Key Research Findings

  • Coordination Chemistry : this compound’s ability to stabilize high-valent metals (e.g., Hf⁴⁺, Ti⁴⁺) is critical for CVD precursors. Substituting this compound with bulkier ligands (e.g., diethylazanide) reduces deposition rates but improves selectivity .
  • Catalysis : Titanium-dimethylazanide complexes exhibit higher activity in olefin polymerization compared to zirconium analogs, attributed to enhanced Lewis acidity .
  • Synthetic Utility: Lithium this compound outperforms potassium derivatives in enantioselective deprotonation due to better solubility in nonpolar solvents .

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